
Gramicidin S
概要
説明
Gramicidin S is a cyclic decapeptide antibiotic produced by the bacterium Brevibacillus brevis. It is composed of two identical pentapeptides joined head-to-tail, forming a ring structure. This compound is effective against a variety of gram-positive and gram-negative bacteria, as well as some fungi . This compound was first discovered in 1941 and has since been studied extensively for its antimicrobial properties .
準備方法
Gramicidin S is synthesized through a nonribosomal peptide synthesis pathway involving two enzymes: this compound synthetase I and this compound synthetase II. These enzymes incorporate and activate specific amino acids, which are then condensed to form the cyclic decapeptide . Industrial production of this compound typically involves fermentation processes using Brevibacillus brevis cultures under controlled conditions .
化学反応の分析
Amino Acid Activation and Adenylation
-
Reaction : Each amino acid (Val, Orn, Leu, D-Phe, Pro) is activated via ATP-dependent adenylation, forming an aminoacyl-AMP intermediate.
-
Mechanism :
-
Key Data :
Racemization of L-Phenylalanine
-
Reaction : L-Phe is epimerized to D-Phe by the epimerization (E) domain of GrsA.
-
Mechanism :
Peptide Bond Formation and Chain Elongation
-
Reaction : Activated amino acids are sequentially condensed via thioester-linked intermediates.
-
Mechanism :
Cyclization and Release
-
Reaction : The thioesterase (TE) domain cyclizes the linear decapeptide into a ring structure.
-
Mechanism :
Enzymatic Inhibition of Bacterial Targets
GS disrupts bacterial membranes and inhibits respiratory enzymes via non-covalent interactions:
Wild-Type GrsA Substrate Rejection
-
Issue : 4-fluorinated Phe (4-F-Phe) is rejected due to disrupted T-shaped π-π interactions in the GrsA binding pocket .
-
Structural Insight : The W239 residue sterically clashes with the fluorine atom .
Mutant GrsA (W239S) for Enhanced Incorporation
-
Reaction : W239S mutation enlarges the binding pocket, enabling 4-F-Phe activation and incorporation.
-
Data :
Thermal Stability and Structural Dynamics
GS exhibits temperature-dependent conformational changes:
Chemical Modifications and Interactions
科学的研究の応用
Gramicidin S has a wide range of scientific research applications:
作用機序
グラミシジンSは、細菌細胞膜を破壊することで抗菌効果を発揮します。 膜に孔を形成し、必須のイオンや分子の漏出を引き起こし、最終的に細胞死をもたらします 。 この化合物は、膜の脂質二重層を標的とするため、幅広い菌種に対して有効です .
6. 類似化合物の比較
グラミシジンSは、グラミシジンDなど、他の抗菌ペプチドとしばしば比較されます。
グラミシジンD: グラミシジンファミリーの別のメンバーであるグラミシジンDは、膜にイオンチャネルを形成しますが、グラミシジンSは膜構造を破壊します.
ポリミキシン類: これらの環状ペプチドも細菌膜を標的とするが、構造と作用機序が異なります.
チロシジン類: グラミシジンSと同様に、チロシジン類は抗菌特性を持つ環状ペプチドですが、アミノ酸組成と標的特異性が異なります.
グラミシジンSは、その環状構造とオルニチンやフェニルアラニンの非典型的な立体異性体などの珍しいアミノ酸の存在によって特徴付けられます .
類似化合物との比較
Gramicidin S is often compared with other antimicrobial peptides, such as:
Polymyxins: These cyclic peptides also target the bacterial membrane but have different structures and mechanisms of action.
This compound is unique due to its cyclic structure and the presence of uncommon amino acids like ornithine and the atypical stereoisomer of phenylalanine .
生物活性
Gramicidin S (GS) is a cyclic decapeptide antibiotic produced by Bacillus brevis. Its unique structure and mechanism of action have made it a subject of extensive research, particularly in the context of its biological activity against various pathogens. This article provides an overview of the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
This compound consists of a cyclic beta-sheet structure, which is crucial for its activity. The peptide's sequence is cyclo-FPVOLFPVOL, where certain residues are D-enantiomers. This structure allows this compound to interact with microbial membranes, leading to disruption of membrane integrity and subsequent cell death. The primary mechanisms include:
- Membrane Disruption : GS interacts with the lipid bilayer, leading to depolarization and loss of membrane potential.
- Inhibition of Cellular Processes : It can delocalize peripheral membrane proteins involved in cell division and envelope synthesis, thereby inhibiting bacterial growth even in non-growing cells .
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, while showing less efficacy against Gram-negative strains. Its minimal inhibitory concentrations (MICs) and bactericidal effects have been documented extensively:
Microorganism | MIC (μg/mL) | Bactericidal Concentration (5 × MIC) |
---|---|---|
Staphylococcus aureus | 0.5 - 1 | Complete killing at 5 |
Enterococcus faecalis | 0.25 - 0.5 | Rapid bactericidal effect at 5 |
Pseudomonas aeruginosa | 16 - 32 | Limited efficacy |
The effectiveness of GS against biofilms is particularly noteworthy; it has been shown to kill cells within pre-grown biofilms at concentrations ranging from 100-200 μg/mL, preventing regrowth .
Case Studies and Research Findings
- Resistance Mechanisms : Research indicates that this compound remains effective against resistant strains of bacteria due to its multifaceted mechanisms of action. A study showed that GS retained activity against various strains regardless of their resistance patterns .
- Antiviral Properties : Recent studies have explored the antiviral potential of this compound, particularly against SARS-CoV-2. In vitro assays demonstrated significant viral load reduction with GS treatment, showing over 99% viral clearance at 24 hours post-infection .
- Therapeutic Applications : this compound has shown promise in dental applications for treating infections caused by tetracycline-resistant E. faecalis. It demonstrated rapid bactericidal effects on planktonic cells and biofilm-forming strains .
Safety and Toxicity
Despite its potent antimicrobial properties, this compound is known to exhibit hemolytic activity against human red blood cells at certain concentrations. Studies have indicated that modifications to the peptide structure can enhance its specificity for microbial membranes while reducing toxicity to human cells .
特性
IUPAC Name |
(3R,6S,9S,12S,15S,21R,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAYMJGZBVDSGL-XNNAEKOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H92N12O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046008 | |
Record name | Gramicidin S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1141.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113-73-5 | |
Record name | Gramicidin S [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gramicidin S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GRAMICIDIN S | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHM29QA23F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Gramicidin S exert its antibacterial effect?
A: this compound, a cyclic decapeptide antibiotic, primarily targets bacterial membranes. It disrupts the membrane integrity, leading to increased permeability and leakage of essential intracellular components. [, , ] This ultimately results in bacterial cell death. []
Q2: Does this compound affect Gram-negative and Gram-positive bacteria equally?
A: While this compound exhibits activity against both Gram-positive and Gram-negative bacteria, studies show differential effects. Analogs with altered ring sizes displayed variations in activity against these bacterial types, suggesting potential for targeted development. [] Notably, a 12-residue analog maintained activity against Gram-negative microorganisms and yeast while showing reduced hemolytic activity and decreased potency against Gram-positive bacteria compared to this compound. []
Q3: How does this compound interact with bacterial membranes?
A: this compound interacts with bacterial membranes through a combination of ionic and hydrophobic interactions. [, ] It is suggested that the positively charged ornithine residues of this compound interact with the negatively charged phospholipids in the bacterial membrane. [, ] This interaction is thought to cause phase separation of phospholipids, leading to the formation of “frozen” sites and disruption of the membrane barrier. []
Q4: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C60H92N12O10. Its molecular weight is 1141.48 g/mol. []
Q5: What is the secondary structure of this compound?
A: this compound adopts a highly stable, amphipathic, β-sheet conformation. [, , , , ] This structure is stabilized by intramolecular hydrogen bonds and two type II' β-turns, with D-phenylalanine and proline residues occupying positions i+1 and i+2, respectively. [] The β-sheet conformation is crucial for its biological activity. []
Q6: What spectroscopic techniques are commonly used to study this compound?
A6: Several spectroscopic techniques are employed to investigate this compound, including:
- Circular Dichroism (CD) spectroscopy: This technique is widely used to study the secondary structure of this compound and its analogs in various solvents. [, , , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 15N NMR have been used to study the conformation, dynamics, and interactions of this compound with model membranes. [, ]
- Fluorescence Spectroscopy: This technique is utilized to study the interaction of this compound with model membranes and biological systems, often employing fluorescent probes. []
Q7: How do structural modifications affect the activity of this compound?
A7: Modifications to the this compound structure significantly impact its activity. Studies have investigated:
- Ring Size: Analogs with varying ring sizes (4 to 14 residues) revealed a relationship between ring size, secondary structure, and biological activity. [, ] While smaller rings showed reduced activity, larger rings displayed differential activity profiles against Gram-positive and Gram-negative bacteria, as well as varying hemolytic activity. [, ]
- Amino Acid Substitutions: Replacing specific amino acids within the this compound sequence has provided insights into structure-activity relationships. For example:
- Replacing D-phenylalanine with dehydrophenylalanine reinforced the β-sheet conformation and enhanced activity against Gram-positive bacteria. []
- Substituting Pro residues with D-Phe-Pro-D-Val or L-Phe-Pro-D-Val sequences resulted in conformational changes and loss of activity against Gram-positive microorganisms. []
- Replacing valine residues with glycine or alanine resulted in analogs with significantly reduced or abolished activity. [, , ] This highlights the importance of the hydrophobic valine side chains for this compound activity.
- Side Chain Modifications: Altering the charge or hydrophobicity of the ornithine side chains significantly impacted both antibacterial activity and membrane interactions. [, ] Neutralizing the positive charge or introducing negative charges led to a reduction or loss of antibacterial activity, while maintaining a basic character resulted in activity profiles similar to this compound. []
Q8: Are there synergistic effects observed when this compound is combined with other antimicrobial agents?
A: Yes, synergistic effects have been observed when this compound is combined with its acyclic decapeptide analogs, suggesting different modes of action between the cyclic and linear forms. [] Additionally, the presence of heavy metal cations like Cu2+, Ag+, Co2+, and Cd2+ has been shown to enhance the antimicrobial activity of this compound. [] This synergy is thought to be due to increased cationic conductivity of the bacterial cytoplasmic membrane in the presence of these metals. []
Q9: What is known about the stability of this compound?
A: this compound demonstrates good stability under various conditions. It is stable in solution at +4°C for at least three days and at -20°C for up to four weeks when stored in a buffer containing glutathione and glycerol. [] Additionally, this compound maintains its activity over a range of pH values and temperatures.
Q10: What are the potential applications of this compound?
A10: this compound, due to its broad-spectrum antimicrobial activity, holds potential for various applications, including:
- Topical Antibacterial Agent: this compound is currently used in topical applications like wound dressings and ointments for treating superficial bacterial infections. []
- Drug-Resistant Infections: Its unique mechanism of action makes it a promising candidate for combating infections caused by drug-resistant bacteria. []
- Anti-amyloid Activity: Recent research suggests that this compound and its analogs may have potential in treating neurodegenerative diseases by inhibiting the formation of amyloid-β fibrils. []
Q11: What are the current research directions for this compound?
A11: Current research on this compound focuses on:
- Developing Analogs with Improved Properties: This includes enhancing its activity, reducing hemolytic activity, and improving its pharmacokinetic properties. [, , ]
- Understanding its Mechanism of Action: While its interaction with bacterial membranes is established, a deeper understanding of the specific molecular events leading to cell death is crucial for developing more effective analogs. [, , ]
- Exploring New Applications: The potential of this compound in treating drug-resistant infections, biofilms, and even neurodegenerative diseases is an area of active research. [, ]
Q12: What are the limitations of this compound?
A12: Despite its potential, this compound has limitations, including:
- Hemolytic Activity: Its interaction with eukaryotic cell membranes limits its systemic use due to potential toxicity. [, , ]
- Limited Bioavailability: Oral administration of this compound is hampered by poor absorption and rapid degradation in the gastrointestinal tract. []
Q13: What are some alternatives to this compound?
A13: While this compound offers a unique mechanism of action, several alternative antimicrobial peptides and other classes of antibiotics exist, including:
- Other Cyclic Peptides: Tyrocidines, also produced by Bacillus brevis, are cyclic decapeptides with a different amino acid sequence and broader spectrum of activity. []
Q14: What tools and resources are available for research on this compound?
A14: Several resources facilitate research on this compound and related antimicrobial peptides, including:
Q15: What are some of the historical milestones in this compound research?
A15: Key milestones in this compound research include:
- 1944: Discovery and isolation of this compound from Bacillus brevis by Russian scientists. []
- 1950s: Elucidation of the cyclic structure and amino acid sequence of this compound. []
- 1960s-1970s: Extensive research on the mechanism of action, focusing on its interaction with bacterial membranes and effects on membrane permeability. [, , ]
- 1980s-present: Development of synthetic analogs with improved activity and reduced toxicity, exploration of new applications, and investigation of its potential in treating drug-resistant infections and biofilms. [, , , , ]
Q16: What is known about the toxicity of this compound?
A: this compound's primary toxicity concern stems from its hemolytic activity, limiting its systemic use. [, , ] While generally considered safe for topical applications, research continues to explore analogs with reduced hemolytic activity and improve its safety profile for broader applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。